1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

Description

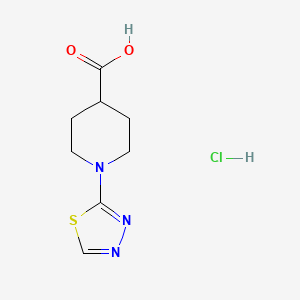

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride (CAS: 2624132-01-8) is a heterocyclic piperidine derivative with a 1,3,4-thiadiazole substituent. Its molecular weight is 249.7 g/mol (as the hydrochloride salt) and 213.26 g/mol for the free base (C₈H₁₀N₄O₂S) . The compound is characterized by a piperidine ring fused to a carboxylic acid group at position 4 and a 1,3,4-thiadiazole moiety at position 1.

Properties

Molecular Formula |

C8H12ClN3O2S |

|---|---|

Molecular Weight |

249.72 g/mol |

IUPAC Name |

1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H11N3O2S.ClH/c12-7(13)6-1-3-11(4-2-6)8-10-9-5-14-8;/h5-6H,1-4H2,(H,12,13);1H |

InChI Key |

DYEZBYJUVFXPKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NN=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of Thiosemicarbazides and Acid Hydrazides

This approach involves the cyclization of thiosemicarbazides or their derivatives with carboxylic acids or their derivatives under dehydrating conditions to form the 1,3,4-thiadiazole ring, followed by attachment to the piperidine ring.

| Step | Description | Reagents & Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Synthesis of thiosemicarbazide derivative | Thiosemicarbazide + appropriate acid halide or acid anhydride | Typically reflux in ethanol or acetic acid |

| 2 | Cyclization to form 1,3,4-thiadiazole core | Cyclization with dehydrating agents such as phosphorus oxychloride (POCl₃) or sulfuric acid | Promotes ring closure |

| 3 | Coupling with piperidine-4-carboxylic acid | Activation of acid (e.g., via carbodiimide coupling) followed by nucleophilic attack | Forms the linked heterocyclic structure |

| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid | Enhances compound stability |

Reference: The synthesis of thiadiazoles from thiosemicarbazides is well-documented, with methods involving dehydration using POCl₃ or sulfuric acid being standard.

One-Pot Synthesis from Carboxylic Acids Using Propylphosphonic Anhydride (T3P)

A modern, efficient route involves the direct transformation of carboxylic acids into thiadiazoles in a one-pot reaction, utilizing propylphosphonic anhydride (T3P) as both a coupling and cyclodehydration reagent.

- React the carboxylic acid precursor with thiosemicarbazide in the presence of T3P.

- The reagent facilitates activation of the acid and promotes cyclization to form the thiadiazole ring.

- The resulting intermediate can be coupled with piperidine-4-carboxylic acid derivatives.

- Final purification yields the thiadiazole-piperidine conjugate, which is then converted to its hydrochloride salt.

Reference: Augustine et al. reported this method, highlighting high efficiency and broad functional group tolerance, with minimal byproduct formation.

Cyclization of Dithiocarbazates and Hydrazides

This approach involves acylation of dithiocarbazates or hydrazides, followed by cyclodehydration to form the thiadiazole ring.

- Acylate dithiocarbazates with acyl chlorides or acid anhydrides.

- Cyclize under dehydrating conditions with agents such as sulfuric acid or phosphorus oxychloride.

- Attach the resulting heterocycle to the piperidine-4-carboxylic acid core via amide formation.

- Convert the free acid to its hydrochloride salt.

Reference: Sayed et al. demonstrated this routine, emphasizing the utility of acylation and cyclodehydration steps.

Conversion from 1,3,4-Oxadiazoles

An alternative route involves the transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles via reaction with thiourea.

- React 1,3,4-oxadiazoles with thiourea in tetrahydrofuran (THF).

- The reaction proceeds via nucleophilic attack and ring opening, leading to the formation of the thiadiazole ring.

- The thiadiazole derivative is then linked to piperidine-4-carboxylic acid.

Reference: Padmavathi et al. reported this high-yielding method, noting the mechanistic pathway involving attack at specific ring positions.

Summary Table of Preparation Methods

Final Conversion to Hydrochloride Salt

Post-synthesis, the free acid form of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol, under controlled conditions to enhance solubility and stability.

Chemical Reactions Analysis

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be functionalized with different substituents. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes in pathogens.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes such as inosine monophosphate dehydrogenase, which is crucial for the synthesis of guanosine nucleotides. This inhibition disrupts cellular processes, leading to the antiproliferative effects observed in cancer cells. The compound may also interact with other molecular pathways, contributing to its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Heterocyclic Substituent Effects

- 1,3,4-Thiadiazole vs. 1,2,3-Triazole: The thiadiazole group in the parent compound provides sulfur-based electronic effects, which can influence binding affinity in enzyme inhibition studies.

- Thiophene vs. Thiadiazole: Thiophene-containing analogs (e.g., C₁₁H₁₈ClNO₃S) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Pyrimidine Substituent : The pyrimidine derivative (C₁₀H₁₄ClN₃O₂) introduces a bicyclic aromatic system, expanding π-π stacking interactions in drug-receptor binding .

Physicochemical Properties

- Molecular Weight : The parent compound (249.7 g/mol) falls within the optimal range for drug-likeness (200–500 g/mol). Pyrimidine and sulfone-modified analogs exceed this range slightly, which may affect bioavailability .

- Purity and Availability : While the thiadiazole derivative is discontinued, analogs like the thiophene-containing compound (97% purity) remain available, making them viable alternatives .

Biological Activity

1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a synthetic compound notable for its unique structural features, which include a piperidine ring fused with a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The following article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Structural Comparison

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:

| Compound Name | Structure Features | Similarity |

|---|---|---|

| 1-Methylpiperidine-4-carboxylic acid hydrochloride | Piperidine ring with carboxylic acid | 0.97 |

| 4-Methylpiperidine-4-carboxylic acid hydrochloride | Methyl substitution on piperidine | 0.97 |

| Piperidine-4-carboxylic acid hydrochloride | Basic piperidine structure | 0.94 |

| Quinuclidine-4-carboxylic acid hydrochloride | Quinuclidine structure | 1.00 |

| 2-(Piperidin-4yl)acetic acid hydrochloride | Piperidine with acetic acid functionality | 0.92 |

The presence of both the thiadiazole ring and the piperidine structure in this compound may confer distinct biological activities not observed in other derivatives .

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of thiadiazoles have been found to possess potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. The compound has been shown to interact with enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumors . The following case study illustrates its effectiveness:

Case Study: Anticancer Activity against MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated:

- Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis : Increased levels of p53 expression and caspase-3 cleavage were noted, indicating activation of apoptotic pathways.

This suggests that the compound may serve as a promising candidate for breast cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid hydrochloride?

Answer:

The compound can be synthesized via multi-step reactions involving heterocyclic coupling and acid-hydrochloride salt formation. Key steps include:

- Step 1: Reacting piperidine-4-carboxylic acid derivatives with 1,3,4-thiadiazol-2-yl precursors under acidic conditions (e.g., HCl/1,4-dioxane at 20–50°C for 25 hours) .

- Step 2: Purification using acetonitrile and potassium carbonate to remove unreacted intermediates .

- Final Step: Hydrochloride salt formation via treatment with concentrated HCl in aqueous conditions, followed by recrystallization to achieve >95% purity .

Characterization: Confirm purity via HPLC (>97%) and structural integrity via H/C NMR, comparing peaks with reference spectra of piperidine-thiadiazole analogs .

Basic: What safety protocols are critical during handling and storage?

Answer:

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .

- Storage: Store at RT in airtight, light-resistant containers under inert gas (e.g., N) to prevent degradation. Monitor for deliquescence due to hygroscopic HCl salt .

- First Aid: For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention and provide CAS RN 944450-84-4 for reference .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Answer:

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride, CAS 1221724-96-4) to identify expected chemical shifts for the thiadiazole and piperidine moieties .

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict H NMR shifts and compare with experimental data .

- Advanced Techniques: Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals caused by the thiadiazole ring’s electron-withdrawing effects .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Catalyst Optimization: Use palladium catalysts (e.g., Pd(OAc)) with XPhos ligands for efficient coupling reactions, as demonstrated in related piperidine-thiadiazole syntheses .

- Temperature Control: Maintain 40–100°C during heterocycle formation to balance reaction rate and byproduct suppression .

- Purification: Employ column chromatography (silica gel, eluent: CHCl/MeOH) or recrystallization (ethanol/water) to isolate high-purity intermediates .

Basic: Which analytical techniques are essential for confirming molecular weight and purity?

Answer:

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular weight (expected [M+H] ~279.78) .

- Elemental Analysis: Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

- Melting Point: Compare experimental mp (139–155°C) with literature values to assess crystallinity and purity .

Advanced: How does the 1,3,4-thiadiazole moiety influence the compound’s reactivity in biological assays?

Answer:

- Electronic Effects: The thiadiazole’s electron-deficient nature enhances hydrogen bonding with target proteins, as seen in protease inhibitor studies .

- Comparative Studies: Replace thiadiazole with oxadiazole (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride) to evaluate changes in binding affinity using SPR or ITC .

- Metabolic Stability: Assess oxidative stability via LC-MS in liver microsome assays, noting sulfur’s susceptibility to CYP450-mediated oxidation .

Advanced: How to design stability studies under varying environmental conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC. Thiadiazole rings are stable in acidic conditions but hydrolyze in strong bases .

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>150°C) and identify hydrate formation .

- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation products (e.g., piperidine ring cleavage) using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.